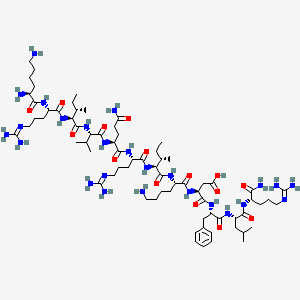
1-Bromo-2,4-difluorobenzene-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,4-difluorobenzene. This compound is characterized by the presence of bromine and two fluorine atoms on a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.
Mécanisme D'action
Target of Action
It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .
Mode of Action
1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.
Analyse Biochimique
Biochemical Properties
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
It is known that deuterium substitution can influence cell function
Molecular Mechanism
It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that deuterium substitution can affect the stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that deuterium substitution can affect the threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that deuterium substitution can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that deuterium substitution can affect its localization or accumulation .
Subcellular Localization
It is known that deuterium substitution can affect its targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluorobenzene-d3 can be synthesized through the bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature, yielding 1-Bromo-2,4-difluorobenzene as the major product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotopes of hydrogen, carbon, and other elements. Deuterium is incorporated into the compound to create the deuterium-labeled version .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Lithiation Reactions: Lithiation occurs exclusively at the position with two adjacent halogen substituents, leading to the formation of 6-bromo-2,3-difluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Lithiation: Typically involves the use of n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Major Products:
6-Bromo-2,3-difluorobenzoic acid: Formed through lithiation reactions.
Applications De Recherche Scientifique
1-Bromo-2,4-difluorobenzene-d3 is widely used in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2,4,5-trifluorobenzene
Comparison: 1-Bromo-2,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. Compared to other similar compounds, it offers distinct advantages in terms of stability and traceability in various chemical and biological processes .
Propriétés
IUPAC Name |
1-bromo-2,3,5-trideuterio-4,6-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBDQZXPCTTIH-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)












![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)
